3-hydroxy-2-phenylquinazolin-4(3H)-one
Overview
Description
3-Hydroxy-2-phenyl-4(1H)-quinolinones are aza-analogues of flavones, compounds known for their wide range of biological activity . They have been studied as inhibitors of topoisomerase, gyrase, and IMPDH .
Chemical Reactions Analysis
These quinolinones have been studied in the context of their inhibitory effects on topoisomerase, gyrase, and IMPDH . The specific chemical reactions involved in these processes are not detailed in the search results.Scientific Research Applications
Antibacterial and Antimicrobial Properties
3-Hydroxy-2-phenylquinazolin-4(3H)-one and its derivatives demonstrate significant antibacterial and antimicrobial activities. A study by Nanda et al. (2007) synthesized 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential use of these compounds in developing new antibacterial agents (Nanda, Ganguli, & Chakraborty, 2007). Kumar et al. (2010) also reported the synthesis of Schiff bases of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones, showing antiviral activity against a variety of viruses, including herpes simplex virus and vaccinia virus (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
Corrosion Inhibition
Research by Errahmany et al. (2020) found that derivatives of quinazolinone, including this compound, are effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to protect metal surfaces from corrosion (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Anti-Inflammatory and Analgesic Effects
Hunoor et al. (2010) synthesized a derivative of 1,2-dihydroquinazolin-4(3H)-one and studied its anti-inflammatory and analgesic activities. The study found moderate anti-inflammatory effects and enhanced analgesic activity upon complexation with metal ions, suggesting potential for pharmaceutical applications (Hunoor, Patil, Badiger, Vadavi, Gudasi, Magannavar, & Muchandi, 2010).
Photochemical and Luminescent Properties
Kim et al. (2018) investigated the photochemical and luminescent properties of 3-phenylquinazolin-4(3H)-ones. They found that certain derivatives exhibit dual emission and reversible photo/thermal E-Z isomerization, indicating potential applications in materials science and photonics (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018).
Antioxidant Properties
A study by Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for antioxidant properties. They found that certain derivatives, particularly those with hydroxyl groups, showed potent antioxidant activities, suggesting potential health benefits (Mravljak, Slavec, Hrast, & Sova, 2021).
Catalytic Applications
Research by Dar et al. (2013) explored the use of heteropolyacid-clay nano-composites as a catalyst for the synthesis of 2,3-dihydroquinazolinones. The study highlighted the efficiency of these catalysts in synthesizing various derivatives, including this compound, in a cost-effective and environmentally friendly manner (Dar, Sahu, Patidar, Sharma, Mupparapu, Vyas, Maity, Sharma, & Singh, 2013).
Mechanism of Action
Properties
IUPAC Name |
3-hydroxy-2-phenylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZZMIFKADVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326037 | |
Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5319-72-2 | |
Record name | NSC522958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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